[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Descripción
Propiedades
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O2S/c1-28-18(31-11-12-2-4-13(21)5-3-12)16(17(27-28)20(23,24)25)10-30-19(29)26-15-8-6-14(22)7-9-15/h2-9H,10-11H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDBNODYAJMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C20H15ClF3N3O2S
- Molecular Weight : 453.87 g/mol
- CAS Number : [specific CAS number if available]
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
- AChE Inhibition : The compound demonstrated promising inhibition rates compared to known inhibitors, suggesting potential applications in neurodegenerative disease therapies.
- Urease Inhibition : Effective urease inhibitors can mitigate the effects of certain pathogens in the urinary tract, enhancing the therapeutic profile of this compound.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent pharmacological research. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized pyrazole derivatives showed that those with a sulfanyl group exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts. This was attributed to increased lipophilicity and membrane permeability.
- Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to the active sites of AChE and urease, which was corroborated by in vitro assays demonstrating significant inhibition rates.
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines indicated that the compound could reduce cell viability significantly, suggesting its potential as an anticancer agent.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Carboxamide vs. Carbamate Derivatives
- Key features :
- Pyrazole core with carboxamide at position 3.
- Substituted with 4-chlorophenyl , 2,4-dichlorophenyl , and 3-pyridylmethyl groups.
- Bioactivity: Acts as a cannabinoid CB1 receptor antagonist with an IC₅₀ of 0.139 nM, highlighting the importance of the carboxamide group and halogenated aryl groups in receptor binding .
Comparison :
- The carbamate group in the target compound may offer improved metabolic stability compared to carboxamides, as carbamates are less prone to enzymatic hydrolysis.
Sulfanyl Substituent Variations
Compound 2 :
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS: 321553-39-3)
Comparison :
- The 4-chlorobenzyl sulfanyl group in the target compound may enhance lipophilicity compared to the 2-chloro isomer, improving membrane permeability.
- The 4-methoxyphenyl group in Compound 2 introduces electron-donating effects, which could alter binding interactions in biological targets .
Ester vs. Carbamate Functional Groups
Compound 3 :
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-Chlorobenzoate (CAS: 318248-32-7)
Comparison :
- The ester group in Compound 3 is more susceptible to hydrolysis than the carbamate in the target compound, which may limit its in vivo stability.
- The phenyl group at position 3 (vs.
Sulfonyl vs. Sulfanyl Substituents
Research Implications
- The carbamate group in the target compound offers a balance between stability and reactivity, making it a promising scaffold for drug discovery.
- Substitution of the sulfanyl group (e.g., 4-chloro vs. 2-chloro) and aryl groups (e.g., trifluoromethyl vs. phenyl) can fine-tune lipophilicity and target affinity.
- Further studies are needed to elucidate the pharmacological profile of the target compound, particularly in comparison to its carboxamide and ester analogs.
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles.
- Step 2: Introduction of the 4-chlorobenzylsulfanyl group through nucleophilic substitution or thiol-ene reactions.
- Step 3: Carbamate formation via reaction of the pyrazole methanol intermediate with 4-chlorophenyl isocyanate.
Optimization Considerations:
- Temperature: Lower temperatures (0–5°C) minimize side reactions during sulfanyl group incorporation .
- Catalysts: Use of bases like K₂CO₃ or DMAP improves carbamate coupling efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and carbamate groups) .
- X-ray Crystallography: Resolves spatial arrangement, bond lengths, and angles, critical for validating stereochemistry .
- HRMS (High-Resolution Mass Spectrometry): Verifies molecular formula and isotopic patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
